2-[3-(Trimethylsilyl)propyl]pyridine
Description
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Structure
3D Structure
Properties
CAS No. |
137017-72-2 |
|---|---|
Molecular Formula |
C11H19NSi |
Molecular Weight |
193.36 g/mol |
IUPAC Name |
trimethyl(3-pyridin-2-ylpropyl)silane |
InChI |
InChI=1S/C11H19NSi/c1-13(2,3)10-6-8-11-7-4-5-9-12-11/h4-5,7,9H,6,8,10H2,1-3H3 |
InChI Key |
VASQSIRDYAESID-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CCCC1=CC=CC=N1 |
Canonical SMILES |
C[Si](C)(C)CCCC1=CC=CC=N1 |
Synonyms |
Pyridine,2-[3-(trimethylsilyl)propyl]-(9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 2 3 Trimethylsilyl Propyl Pyridine
Strategies for C(sp2)-C(sp3) Bond Formation at the Pyridine (B92270) 2-Position
Transition Metal-Catalyzed Cross-Coupling Approaches
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of C-C bonds. For the synthesis of 2-alkylpyridines, Kumada and Negishi couplings are particularly relevant.
The Kumada coupling utilizes a Grignard reagent and an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org In a potential synthesis of the target molecule, a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) can be coupled with a pre-formed 3-(trimethylsilyl)propylmagnesium halide. Nickel catalysts, such as Ni(dppp)Cl2, are often employed for their effectiveness in coupling alkyl Grignards with heteroaryl halides. nih.gov
A plausible reaction scheme is as follows:
Reactants : 2-Chloropyridine and 3-(trimethylsilyl)propylmagnesium bromide.
Catalyst : A nickel-phosphine complex, for instance, NiCl2(dppp).
Solvent : Anhydrous ether or tetrahydrofuran (THF).
The Negishi coupling offers an alternative that often displays broader functional group tolerance. This reaction involves an organozinc reagent and an organic halide, catalyzed by palladium or nickel. researchgate.netwikipedia.org A synthetic route could involve the reaction of a 2-halopyridine with a 3-(trimethylsilyl)propylzinc halide. The organozinc reagent can be prepared from the corresponding Grignard reagent by transmetalation with a zinc salt like ZnCl2. Palladium catalysts, such as Pd(PPh3)4, are commonly used and are effective for coupling alkylzinc reagents with heteroaryl halides. acs.org
| Coupling Reaction | Pyridine Substrate | Organometallic Reagent | Typical Catalyst |
| Kumada Coupling | 2-Chloropyridine | 3-(Trimethylsilyl)propylmagnesium bromide | NiCl2(dppp) |
| Negishi Coupling | 2-Bromopyridine | 3-(Trimethylsilyl)propylzinc chloride | Pd(PPh3)4 |
Nucleophilic Addition to Pyridine Rings
Direct nucleophilic addition of an organometallic reagent to the pyridine ring is another viable strategy. Pyridine is an electron-deficient heterocycle, making it susceptible to attack by strong nucleophiles at the C2 and C6 positions. Hard nucleophiles, such as organolithium and Grignard reagents, are particularly effective.
This approach would involve the direct addition of a 3-(trimethylsilyl)propyl organometallic reagent (e.g., 3-(trimethylsilyl)propyllithium or the corresponding Grignard reagent) to pyridine. This addition forms a dihydropyridine intermediate, which is not aromatic. To obtain the final substituted pyridine, a subsequent oxidation step is required to rearomatize the ring, often with an oxidant like manganese dioxide (MnO2) or simply by exposure to air during workup.
A variation of this method involves the use of pyridine N-oxides. The N-oxide functionality activates the ring towards nucleophilic attack, particularly at the 2-position. Following the addition of the Grignard reagent, the intermediate can be treated with a reagent like acetic anhydride to facilitate rearrangement and deoxygenation, yielding the 2-substituted pyridine. researchgate.netorganic-chemistry.org
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) provides a regioselective method for functionalizing the position adjacent (ortho) to a directing metalating group (DMG). While pyridine's nitrogen atom can direct metalation to the 2-position, direct lithiation of pyridine itself with strong bases like n-butyllithium can be complicated by competitive nucleophilic addition to the ring.
A more controlled approach involves the lithiation of 2-picoline (2-methylpyridine) at the methyl group. The methyl group's protons are significantly more acidic than the ring protons. Treatment of 2-picoline with a strong base like lithium diisopropylamide (LDA) or n-butyllithium at low temperatures generates 2-picolyllithium. This nucleophilic species can then be reacted with a suitable electrophile.
To synthesize the target compound via this route, 2-picolyllithium would be reacted with an electrophile containing the trimethylsilyl (B98337) ethyl moiety, such as (2-bromoethyl)trimethylsilane. This results in the formation of the desired carbon-carbon bond and incorporation of the complete side chain.
Incorporation of the Trimethylsilylpropyl Moiety
The trimethylsilylpropyl group can be introduced either by using a pre-functionalized reagent in a C-C bond-forming step or by constructing the side chain on a pyridine precursor that already contains a propyl or propenyl group.
Silane Reagent-Mediated Alkylation or Coupling
This approach relies on the use of a propyl reagent that already contains the trimethylsilyl group. As detailed in the cross-coupling and nucleophilic addition sections above, organometallic reagents such as 3-(trimethylsilyl)propylmagnesium bromide or 3-(trimethylsilyl)propylzinc chloride are key intermediates.
The synthesis of these crucial reagents typically starts from (3-halopropyl)trimethylsilane. For instance, 3-(trimethylsilyl)propylmagnesium bromide is prepared by the reaction of (3-bromopropyl)trimethylsilane with magnesium metal in an anhydrous ether solvent, analogous to standard Grignard reagent formation. chemistryviews.org
| Reagent | Precursor | Preparation Method |
| 3-(Trimethylsilyl)propylmagnesium bromide | (3-Bromopropyl)trimethylsilane | Reaction with Mg metal in THF |
| 3-(Trimethylsilyl)propylzinc chloride | 3-(Trimethylsilyl)propylmagnesium bromide | Transmetalation with ZnCl2 |
| (2-Bromoethyl)trimethylsilane | (Used as an electrophile) | N/A |
Pre-functionalized Propyl Chain Incorporation
An alternative strategy involves starting with a pyridine molecule that already possesses a three-carbon chain at the 2-position and then introducing the silyl (B83357) group. A highly efficient method for this is the hydrosilylation of an alkene.
This synthesis would begin with 2-allylpyridine. The C=C double bond of the allyl group can undergo a hydrosilylation reaction, where a Si-H bond adds across the double bond. The reaction of 2-allylpyridine with a hydrosilane, such as trimethylsilane (HSiMe3), in the presence of a suitable transition metal catalyst, would yield the desired 2-[3-(trimethylsilyl)propyl]pyridine. This reaction is typically catalyzed by platinum complexes (e.g., Speier's or Karstedt's catalyst) or rhodium complexes, which ensure anti-Markovnikov addition, placing the silyl group at the terminal carbon of the propyl chain. nih.govresearchgate.netnih.gov
This method is attractive as it builds the final product from a more readily available pyridine derivative and offers high atom economy.
Direct Silylation Methods
Direct C-H silylation represents an efficient pathway to introduce silyl groups onto a pyridine ring, often providing a more streamlined alternative to traditional multi-step methods rsc.org. Conventional synthesis of 2-silylpyridines has historically relied on processes such as ortho-halogenation followed by metalation and then silylation, or directed metalation/silylation sequences rsc.org. However, recent advancements have focused on the direct C2-selective C–H silylation as a more efficient route rsc.org.
Several approaches to direct silylation have been explored. For instance, a method mediated by potassium hexamethyldisilazide (KHMDS) allows for the C2- or C4-selective direct silylation of pyridine derivatives rsc.org. Additionally, radical-based approaches can yield 2-silylpyridines, although these methods may face challenges with site-selectivity and the formation of disilylated byproducts rsc.org. A rhodium–aluminum complex has also been demonstrated to effectively catalyze the C2-silylation of pyridines, preventing the formation of 2,6-disilylpyridine due to steric hindrance from the 2-silyl group, which hinders further coordination and silylation rsc.org.
The resulting 2-silylpyridines are valuable intermediates, as the silyl groups are generally stable and can be converted into various other functional groups, highlighting their synthetic versatility rsc.org.
Protecting Group Strategies in Synthesis
The synthesis of complex molecules like this compound often necessitates the use of protecting groups to prevent unwanted side reactions involving the basic pyridine nitrogen.
Pyridine Nitrogen Protection
The lone pair of electrons on the pyridine nitrogen can interfere with certain reaction steps. To mitigate this, the nitrogen is temporarily masked with a protecting group. The choice of protecting group is critical and depends on the specific reaction conditions.
Strategies for protecting the pyridine nitrogen include:
Formation of Pyridinium (B92312) Salts : Reaction with benzyl halide derivatives can form pyridinium salts, effectively protecting the nitrogen researchgate.net.
Borane Complexation : Pyridine can be converted to a pyridine-borane complex, which masks the nucleophilicity of the nitrogen. The borane group can be removed under acidic conditions after the desired reaction is complete sigmaaldrich.com.
N-Acyl and N-Alkyl Derivatives : The nitrogen can be protected by converting it into N-acyl or N-alkyl pyridinium derivatives. For example, reaction with chloroformates generates N-acyl 1,2-dihydropyridines, which can then undergo further reactions nih.gov.
| Protecting Group Strategy | Reagent Example | Deprotection Condition | Reference |
|---|---|---|---|
| Borane Complex | Borane (BH3) | Acidic conditions | sigmaaldrich.com |
| N-Acyl Group | Chloroformates | Varies with specific group | nih.gov |
| N-Methyl Group | Methyl iodide or Dimethylsulfate | Treatment with Triphenylphosphine (Ph3P) | chemicalforums.com |
| Benzyl Group | Benzyl halides | Palladium-catalyzed deallylation for allyl groups | researchgate.net |
Trimethylsilyl Group Stability and Deprotection Considerations
The trimethylsilyl (TMS) group is a widely used protecting group in organic synthesis, particularly for alcohols, due to its chemical inertness and the relative ease of its installation and removal wikipedia.org.
Stability : TMS groups are characterized by their chemical inertness and large molecular volume wikipedia.org. They form stable bonds with hydroxyl groups, creating trimethylsiloxy groups that shield the functional group from pH variations wikipedia.org. TMS derivatives are thermally stable but are more susceptible to hydrolysis than the parent compounds sigmaaldrich.comgcms.cz.
| Reagent | Typical Conditions | Reference |
|---|---|---|
| Tetrabutylammonium fluoride (B91410) (TBAF) | Solution in Tetrahydrofuran (THF) | wikipedia.orggelest.com |
| Hydrogen Fluoride (HF) based reagents | HF-Pyridine complex or aqueous HF in acetonitrile | wikipedia.orggelest.com |
| Fluorosilicic acid (H2SiF6) | Aqueous or alcoholic solutions | wikipedia.org |
| Acidic Aqueous Solutions | Aqueous THF or methanol with acid | gelest.com |
One-Pot and Multicomponent Reaction Approaches for Analogous Structures
One-pot and multicomponent reactions (MCRs) have emerged as powerful tools in organic chemistry for the efficient synthesis of complex molecules, such as functionalized pyridines, from simple precursors in a single step researchgate.net. These strategies offer significant advantages over traditional multi-step syntheses, including operational simplicity, reduced waste, and atom economy researchgate.netorganic-chemistry.org.
A common MCR approach for synthesizing substituted pyridines involves the reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of a base like sodium hydroxide researchgate.netrsc.org. This type of reaction allows for the formation of multiple new chemical bonds in a highly chemo- and regioselective manner researchgate.netrsc.org. Another established three-component reaction involves an alkynone, a 1,3-dicarbonyl compound, and ammonium acetate in an alcoholic solvent, which proceeds under mild, acid-free conditions to produce polysubstituted pyridines with complete regiocontrol organic-chemistry.org.
These MCRs provide a versatile and efficient platform for creating a diverse library of pyridine derivatives, which could be adapted for the synthesis of structures analogous to this compound by selecting appropriately functionalized starting materials nih.govmdpi.com. The ability to construct the pyridine core and introduce desired substituents simultaneously makes MCRs an attractive strategy in modern synthetic chemistry organic-chemistry.org.
Reactivity and Mechanistic Studies of 2 3 Trimethylsilyl Propyl Pyridine
Chemical Transformations Involving the Trimethylsilyl (B98337) Group
The trimethylsilyl (TMS) group is a versatile functional group in organic synthesis. Its reactivity in the context of 2-[3-(trimethylsilyl)propyl]pyridine is centered on the carbon-silicon (C-Si) bond.
The C(sp³)–Si bond in alkylsilanes is susceptible to cleavage by various electrophiles. This process, known as protodesilylation when the electrophile is a proton, is a fundamental reaction of organosilanes. The mechanism involves the attack of an electrophile on the carbon atom attached to silicon, with the silyl (B83357) group acting as an effective leaving group. The reactivity of the C-Si bond can be enhanced by the formation of a pentacoordinate or hexacoordinate silicon intermediate, which increases the electron density on the carbon atom, making it more susceptible to electrophilic attack. nih.gov
In the case of this compound, electrophilic cleavage would break the bond between the propyl chain and the silicon atom, typically replacing the silyl group with the electrophile.
Table 1: Examples of Electrophiles for C-Si Bond Cleavage
| Electrophile (E+) | Source | Product of Cleavage (R-E) |
|---|---|---|
| H⁺ | Brønsted Acids (e.g., HCl, TFA) | R-H |
| D⁺ | Deuterated Acids (e.g., DCl) | R-D |
| Br⁺ | Molecular Bromine (Br₂) | R-Br |
| I⁺ | Molecular Iodine (I₂) | R-I |
This table illustrates general electrophilic cleavage patterns for C(sp³)-Si bonds.
In the context of electrophilic or nucleophilic aromatic substitution on the pyridine (B92270) ring, the trimethylsilyl group in this compound is too distant to exert a significant electronic directing effect. The three-carbon propyl linker insulates the aromatic ring from the silicon atom's influence. Therefore, the directing effects observed in aromatic substitution reactions are primarily governed by the pyridine nitrogen and the propyl group itself.
The propyl group, being an alkyl substituent, has a weak electron-donating inductive effect (+I). In electrophilic aromatic substitution, such groups are typically weak activators and direct incoming electrophiles to the ortho and para positions. For a 2-substituted pyridine, this corresponds to the 3- and 5-positions. The pyridine nitrogen itself strongly deactivates the ring towards electrophiles and directs substitution to the 3- and 5-positions. quimicaorganica.org Thus, the propyl group weakly reinforces the inherent preference of the pyridine ring for substitution at C-3 and C-5.
The pyridyl group can, however, act as a directing group in reactions involving the functionalization of the alkyl chain, for example, through C-H activation, although this falls outside the scope of aromatic substitution. researchgate.net
Oxidative cleavage of the C-Si bond is a powerful method for converting organosilanes into alcohols, a transformation known as the Tamao-Fleming oxidation. This reaction typically requires the presence of an electronegative atom (such as a halogen or an alkoxy group) on the silicon atom to facilitate the oxidative cleavage, often mediated by peroxide (e.g., H₂O₂) and a fluoride (B91410) source under basic conditions. nih.gov
For this compound, which contains a robust trimethylsilyl group, direct oxidative desilylation to yield 2-(3-hydroxypropyl)pyridine is challenging. The reaction would likely necessitate a two-step process: first, replacement of one of the methyl groups on the silicon with a heteroatom (e.g., a halide or an alkoxy group), followed by the peroxide-mediated oxidation.
Table 2: General Conditions for Oxidative Desilylation (Tamao-Fleming type)
| Step | Reagents | Purpose |
|---|---|---|
| 1. Activation (if needed) | e.g., Hg(OAc)₂, Br₂ | Replace a non-heteroatom substituent on Si with a heteroatom (e.g., OAc, Br). |
This table outlines a generalized two-step sequence for the oxidation of robust organosilanes.
Reactivity of the Pyridine Ring System
The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This electronic character makes it generally unreactive toward electrophiles but susceptible to attack by nucleophiles.
Pyridine undergoes electrophilic aromatic substitution (EAS) with great difficulty, requiring harsh reaction conditions. quimicaorganica.org The nitrogen atom deactivates the ring towards electrophilic attack for two reasons: its inductive electron-withdrawing effect and its basicity, which leads to the formation of a positively charged pyridinium (B92312) ion under acidic reaction conditions, further deactivating the ring.
When substitution does occur, it proceeds preferentially at the 3- and 5-positions. Attack at the 2-, 4-, or 6-positions results in an unstable resonance intermediate where the positive charge is placed directly on the electronegative nitrogen atom. quimicaorganica.org The presence of the 2-propyl group in this compound provides a weak activating effect but does not change the inherent regiochemical preference, directing incoming electrophiles to the C-3 and C-5 positions.
Table 3: Typical Electrophilic Aromatic Substitution Reactions on 2-Alkylpyridines
| Reaction | Conditions | Major Product Position(s) |
|---|---|---|
| Nitration | KNO₃, fuming H₂SO₄, ~300 °C | 3-Nitro and 5-Nitro |
| Sulfonation | Fuming H₂SO₄, HgSO₄, ~230 °C | Pyridine-3-sulfonic acid & Pyridine-5-sulfonic acid |
This table summarizes the expected outcomes for EAS on a 2-alkylpyridine scaffold, requiring forcing conditions.
In contrast to its inertness towards electrophiles, the pyridine ring is activated for nucleophilic aromatic substitution (SNAr). This reaction occurs readily if a good leaving group (such as a halide) is present on the ring, particularly at the 2-, 4-, or 6-positions. wikipedia.org
The mechanism is a two-step addition-elimination process. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this intermediate can be delocalized onto the electronegative ring nitrogen when the attack is at the 2- or 4-position, which provides significant stabilization. stackexchange.comvaia.com The subsequent loss of the leaving group restores the aromaticity of the ring.
For this compound, an SNAr reaction would require the presence of a leaving group at the 4- or 6-position. The 2-position is blocked by the non-leaving propyl group.
Table 4: Mechanism of Nucleophilic Aromatic Substitution at the 4-Position of a Pyridine
| Step | Description | Intermediate |
|---|---|---|
| 1. Nucleophilic Attack | A nucleophile (Nu⁻) attacks the C-4 carbon bearing a leaving group (LG), breaking the π-bond. | A resonance-stabilized Meisenheimer complex is formed. The negative charge is delocalized over the ring and onto the nitrogen atom. |
This table outlines the general SNAr mechanism on a pyridine ring.
Coordination Chemistry and Metal Complexation (e.g., as a ligand)
There is no available scientific literature that describes the coordination chemistry or metal complexation of this compound. Research on the coordination of other functionalized pyridines to metal centers is extensive, but specific examples involving the title compound as a ligand, including details of complex formation, structure, or stability, are not documented.
Intramolecular Cyclization and Rearrangement Pathways
No studies have been published detailing any intramolecular cyclization or rearrangement pathways of this compound. While the reactivity of silyl-containing organic molecules and pyridine derivatives in cyclization and rearrangement reactions is a known area of chemical research, no specific investigations into such pathways for this compound have been reported.
Catalytic Applications and Derivative Synthesis
There are no documented catalytic applications for this compound or its derivatives in the scientific literature. Similarly, while synthetic methods for various pyridine derivatives are well-established, specific research detailing the synthesis of derivatives from this compound could not be located.
Applications in Advanced Organic Synthesis and Materials Science
2-[3-(Trimethylsilyl)propyl]pyridine as a Versatile Synthetic Building Block
The utility of this compound as a synthetic building block stems from the distinct reactivity of its two main components. The pyridine (B92270) ring can participate in various substitution and coordination reactions, while the trimethylsilyl (B98337) group can be leveraged in classic organosilicon transformations or serve as a stable, sterically influential substituent that can be converted into other functional groups.
The synthesis of unsaturated pyridine derivatives from saturated alkylpyridines is a cornerstone of organic synthesis. While direct dehydrogenation is often challenging, the presence of the trimethylsilyl group on the propyl chain of this compound offers a strategic advantage. It enables the application of silicon-based elimination reactions, most notably the Peterson olefination, to introduce unsaturation with high regiochemical control. organic-chemistry.orgwikipedia.org
The general strategy involves the generation of an α-silyl carbanion, which then reacts with an aldehyde or ketone. The resulting β-hydroxysilane intermediate can undergo stereospecific elimination under either acidic or basic conditions to yield the corresponding (E)- or (Z)-alkene. chemistnotes.comorganicchemistrydata.org For this compound, this would first require the formation of a carbanion on the carbon adjacent to the silicon atom. This carbanion can then react with a carbonyl compound to forge a new carbon-carbon bond and, after elimination, an unsaturated side chain at the 2-position of the pyridine ring.
Table 1: Peterson Olefination for Synthesis of Unsaturated Pyridines
| Step | Description | Reactants | Intermediate/Product |
|---|---|---|---|
| 1. Carbanion Formation | Deprotonation of the carbon alpha to the silicon atom using a strong base. | This compound, Strong Base (e.g., n-BuLi) | α-Silyl carbanion |
| 2. Nucleophilic Addition | Reaction of the carbanion with an aldehyde or ketone. | α-Silyl carbanion, R₂C=O | β-Hydroxysilane |
This methodology provides a reliable route to vinylpyridines and related unsaturated structures, which are themselves important monomers and intermediates in organic synthesis. nih.gov
Polycyclic aromatic systems containing a pyridine ring are prevalent in pharmaceuticals and functional materials. nih.govresearchgate.net this compound can serve as a key starting material for constructing such systems through annulation strategies. The propyl chain can be chemically modified to incorporate functional groups capable of participating in cyclization reactions with the pyridine ring or adjacent substituents.
For instance, the unsaturated derivatives synthesized via Peterson olefination (as described in 4.1.1) can act as dienes or dienophiles in cycloaddition reactions. Furthermore, the pyridine nitrogen can direct metallation to the C6 position, creating a nucleophilic site for intramolecular ring-closing reactions with an appropriately functionalized side chain. The trimethylsilyl group can play a role in these transformations, either by being converted into a reactive handle or by being removed at a later stage via protodesilylation. organic-chemistry.orgmdpi.com
Silane coupling agents are crucial for promoting adhesion between organic polymers and inorganic substrates. wikipedia.org They typically feature a hydrolyzable group (e.g., methoxy or ethoxy) on the silicon atom, which can form covalent bonds with surface hydroxyl groups on materials like glass or metal oxides. usi-chem.com
While the trimethylsilyl group in this compound is hydrolytically stable, it can be converted into a reactive trialkoxysilane. This transformation makes the parent compound a direct precursor to a pyridine-functionalized silane coupling agent. The resulting agent combines the surface-binding capability of the silane with the specific chemical and physical properties of the pyridine ring, such as its coordination ability, basicity, and aromatic nature.
Table 2: Conversion to Pyridine-Functionalized Silane Coupling Agent
| Starting Material | Reagents | Product | Application |
|---|
These pyridine-functionalized silanes can be used to modify surfaces to alter properties like wettability, to immobilize catalysts, or to improve the interfacial strength in polymer composites. researchgate.netresearchgate.net
Design and Synthesis of Ligands for Catalysis
The pyridine motif is a ubiquitous component of ligands in coordination chemistry and catalysis due to the excellent coordinating ability of the nitrogen lone pair. researchgate.netnih.gov this compound can be elaborated into more complex ligand structures. The propyl-silyl tail can be used to introduce additional donor atoms, creating bidentate or tridentate ligands.
For example, functionalization of the pyridine ring at the C6 position or modification of the propyl chain can introduce phosphine, amine, or other coordinating groups. The trimethylsilyl group, being relatively bulky, can also provide steric influence near the metal center, which can be used to tune the selectivity of a catalyst. In some contexts, silyl-pyridines are used as directing groups in C-H activation chemistry, where the pyridine nitrogen coordinates to the metal center, positioning it for a specific transformation. nih.govrsc.org
Precursors for Polymer Architectures and Hybrid Organic-Inorganic Materials
The development of advanced polymers and hybrid materials often relies on monomers or functionalizing agents with specific properties. mdpi.comnih.govresearchgate.net this compound can be utilized as a precursor to create novel polymer architectures. By introducing a polymerizable group, such as a vinyl or methacrylate moiety, onto the pyridine ring or the alkyl chain, it can be converted into a monomer for polymerization reactions. acs.orgnih.gov
Alternatively, it can be grafted onto existing polymer backbones to impart the properties of the pyridine and silyl (B83357) groups. The resulting polymers can have applications in areas such as gas separation membranes, catalyst supports, or coatings.
In the realm of hybrid organic-inorganic materials, the molecule serves as a valuable precursor. rsc.org Following conversion of the trimethylsilyl group to a trimethoxysilyl group, the molecule can participate in sol-gel processes. mdpi.com Co-condensation with other silicon alkoxides (e.g., tetraethoxysilane) allows for the covalent incorporation of the pyridine functionality into a robust silica network, creating a hybrid material with tailored chemical and physical properties.
Methodologies for Conjugation and Derivatization
The chemical versatility of this compound allows for a wide array of conjugation and derivatization reactions, enabling its incorporation into larger, more complex systems. sigmaaldrich.comnih.gov
Key Derivatization Reactions:
Pyridine Ring Functionalization: The nitrogen atom can be readily alkylated or oxidized. The aromatic ring itself can undergo C-H activation/functionalization, often directed by the nitrogen atom or a temporary directing group, to introduce substituents at specific positions. rsc.orgmdpi.com
Silyl Group Transformations: The trimethylsilyl group is generally stable but can be selectively cleaved using fluoride (B91410) reagents (e.g., tetrabutylammonium fluoride), revealing a terminal propyl-pyridine. This desilylation can be a crucial step in a multi-step synthesis. mdpi.com More importantly, the Si-C bond can be cleaved and replaced with more reactive silyl halides, which can then be converted to silyl ethers or hydrolyzable alkoxysilanes, as mentioned previously. nih.gov
Alkyl Chain Modification: The methylene (B1212753) groups on the propyl chain can also be sites for radical-based functionalization under specific conditions, allowing for the introduction of further functionality along the linker.
These derivatization strategies significantly expand the utility of this compound, allowing chemists to tailor its structure for specific applications in medicinal chemistry, materials science, and catalysis. uni-muenchen.de
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of 2-[3-(Trimethylsilyl)propyl]pyridine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ²⁹Si, a detailed map of the molecular framework can be constructed.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of proton and carbon environments in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine (B92270) ring and the aliphatic propyl-silyl chain.
Pyridine Ring Protons: The four protons on the substituted pyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The proton on C6, adjacent to the nitrogen, is expected to be the most deshielded (highest chemical shift) around δ 8.4-8.5 ppm, appearing as a doublet. The proton at C4 will likely resonate around δ 7.5-7.6 ppm as a triplet of doublets, while the protons at C3 and C5 would appear around δ 7.0-7.2 ppm.
Propyl Chain Protons: The three methylene (B1212753) groups of the propyl chain will exhibit signals in the aliphatic region. The CH₂ group attached to the pyridine ring (Cα) is expected around δ 2.6-2.8 ppm as a triplet. The central CH₂ group (Cβ) would appear further upfield around δ 1.6-1.8 ppm as a multiplet. The CH₂ group adjacent to the silicon atom (Cγ) is expected to be the most shielded of the chain, resonating around δ 0.5-0.7 ppm as a triplet.
Trimethylsilyl (B98337) (TMS) Protons: The nine equivalent protons of the three methyl groups attached to the silicon atom will produce a sharp, intense singlet at a highly shielded position, typically around δ 0.0 ppm.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom.
Pyridine Ring Carbons: The carbons of the pyridine ring are expected in the downfield region. The carbon bearing the propyl chain (C2) would be highly deshielded, appearing around δ 162-163 ppm. The other ring carbons (C3, C4, C5, C6) would resonate in the range of δ 120-150 ppm.
Propyl Chain Carbons: The aliphatic carbons (Cα, Cβ, Cγ) are expected in the upfield region, typically between δ 15-40 ppm.
Trimethylsilyl (TMS) Carbons: The methyl carbons of the TMS group will show a single, sharp signal at a very shielded position, typically around δ -1.0 to -2.0 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| Si-(CH ₃)₃ | ~ 0.0 | Singlet (s) | ~ -1.5 |
| Si-CH ₂- (Cγ) | ~ 0.6 | Triplet (t) | ~ 15.0 |
| -CH ₂- (Cβ) | ~ 1.7 | Multiplet (m) | ~ 25.0 |
| Py-CH ₂- (Cα) | ~ 2.7 | Triplet (t) | ~ 38.0 |
| Py-H 3 | ~ 7.1 | Doublet (d) | ~ 123.0 |
| Py-H 5 | ~ 7.2 | Triplet (t) | ~ 121.0 |
| Py-H 4 | ~ 7.6 | Triplet of Doublets (td) | ~ 136.0 |
| Py-H 6 | ~ 8.5 | Doublet (d) | ~ 149.0 |
| Py-C 2 | - | - | ~ 162.5 |
²⁹Si NMR spectroscopy is a specialized technique that directly probes the silicon nucleus, providing valuable information about its chemical environment. huji.ac.il Since silicon has a wide range of chemical shifts, this technique is highly sensitive to the nature of the substituents attached to the silicon atom. huji.ac.il For this compound, the ²⁹Si nucleus is in a tetraalkylsilane environment. The spectrum is expected to show a single resonance in the typical range for such compounds, which is generally between δ +3 and -5 ppm relative to the standard tetramethylsilane (B1202638) (TMS). researchgate.net This measurement confirms the presence of the trimethylsilyl group and its aliphatic substitution pattern.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond connectivities. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY would show cross-peaks connecting adjacent protons. Key expected correlations include:
Between the protons of the propyl chain: Hα with Hβ, and Hβ with Hγ.
Among the coupled protons on the pyridine ring: H3 with H4, H4 with H5, and H5 with H6.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the direct assignment of each carbon signal based on the previously assigned proton signals. For instance, the proton signal at ~2.7 ppm (Hα) would show a cross-peak with the carbon signal at ~38.0 ppm (Cα).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.com HMBC is instrumental in connecting different fragments of the molecule. For example, it would show a correlation between the Cα protons (~2.7 ppm) and the C2 and C3 carbons of the pyridine ring, confirming the attachment point of the propyl chain. It would also show correlations between the TMS protons (~0.0 ppm) and the Cγ carbon, confirming the structure of the trimethylsilylpropyl moiety.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound, with a molecular formula of C₁₁H₁₉NSi, the expected exact mass of the molecular ion [M]⁺ is approximately 193.13 Da.
The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve characteristic cleavages:
Molecular Ion Peak ([M]⁺): A peak at m/z = 193 corresponding to the intact molecule.
Benzylic-type Cleavage: A prominent peak resulting from the cleavage of the bond between the Cα and Cβ carbons of the propyl chain. This would generate the 2-picolyl cation (C₅H₄N-CH₂⁺) at m/z = 92.
Loss of a Methyl Group: A peak at m/z = 178 ([M-15]⁺), corresponding to the loss of a methyl radical from the trimethylsilyl group.
Trimethylsilyl Cation: A characteristic peak for the trimethylsilyl cation, [Si(CH₃)₃]⁺, is expected at m/z = 73.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. aps.org
Pyridine Ring Vibrations: The aromatic pyridine ring will exhibit several characteristic bands. C-H stretching vibrations are expected just above 3000 cm⁻¹ (e.g., 3010-3070 cm⁻¹). C=C and C=N ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. semi.ac.cn In-plane and out-of-plane ring bending modes will be present at lower frequencies.
Aliphatic Chain Vibrations: The propyl chain will show characteristic C-H stretching vibrations in the 2850-2960 cm⁻¹ region. CH₂ bending (scissoring) vibrations are expected around 1450-1470 cm⁻¹.
Trimethylsilyl Group Vibrations: The trimethylsilyl group has several distinct vibrational modes. A strong, characteristic symmetric deformation (umbrella mode) of the Si(CH₃)₃ group is expected around 1250 cm⁻¹. The Si-C stretching vibrations typically occur in the 600-800 cm⁻¹ range.
Interactive Data Table: Predicted IR and Raman Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
| Aromatic C-H Stretch (Pyridine) | 3010 - 3070 | Medium |
| Aliphatic C-H Stretch (Propyl, TMS) | 2850 - 2960 | Strong |
| C=C, C=N Ring Stretch (Pyridine) | 1400 - 1600 | Medium-Strong |
| CH₂ Bending (Propyl) | 1450 - 1470 | Medium |
| Si-(CH₃)₃ Symmetric Deformation | ~ 1250 | Strong (IR) |
| Si-C Stretch | 600 - 800 | Medium-Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
To date, no publicly available crystal structure for this compound has been reported. Many similar alkyl-substituted pyridines are liquids at room temperature, which can make obtaining a single crystal suitable for X-ray diffraction challenging.
If a crystal structure were to be determined, it would provide highly accurate data on:
Bond lengths and angles: Precise measurements of all interatomic distances and angles.
Conformation: The exact torsional angles of the propyl chain, revealing its preferred orientation relative to the pyridine ring in the solid state.
Intermolecular Interactions: Details of how the molecules pack together in the crystal lattice, including any potential non-covalent interactions like C-H···N hydrogen bonds or π-stacking of the pyridine rings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
